2-Bromo-5-Nitrothiophene 2-Bromo-5-Nitrothiophene
Brand Name: Vulcanchem
CAS No.: 13198-50-1
VCID: VC0227599
InChI:
SMILES:
Molecular Formula: C8H11NO2S
Molecular Weight: 0

2-Bromo-5-Nitrothiophene

CAS No.: 13198-50-1

Cat. No.: VC0227599

Molecular Formula: C8H11NO2S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2-Bromo-5-Nitrothiophene - 13198-50-1

Specification

CAS No. 13198-50-1
Molecular Formula C8H11NO2S
Molecular Weight 0

Introduction

Fundamental Characteristics of 2-Bromo-5-Nitrothiophene

2-Bromo-5-Nitrothiophene is a heteroaryl halide belonging to the class of thiophene derivatives. Its molecular structure consists of a five-membered heterocyclic ring containing a sulfur atom, with a bromine atom at position 2 and a nitro group at position 5 . This specific substitution pattern creates a compound with unique electronic properties that contribute to its reactivity and utility in synthetic chemistry.

The compound is identified by the Chemical Abstracts Service (CAS) registry number 13195-50-1 and has the molecular formula C4H2BrNO2S with a molecular weight of 208.03 g/mol . It is registered in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 236-155-8, indicating its recognized commercial status in the chemical industry .

2-Bromo-5-Nitrothiophene appears as a white to light yellow crystalline powder, although commercial samples may sometimes present as brown in color . Its distinctive structure makes it particularly useful for the construction of more complex heterocyclic systems and functional materials.

Chemical and Physical Properties

Structural Properties

The thiophene core of 2-Bromo-5-Nitrothiophene is a five-membered aromatic heterocycle containing one sulfur atom. The bromine substituent at position 2 is adjacent to the sulfur atom, while the nitro group occupies position 5. This arrangement creates an electron-deficient system due to the electron-withdrawing nature of both the bromine and nitro groups, which influences the compound's reactivity in various chemical transformations.

Physical Properties

The physical properties of 2-Bromo-5-Nitrothiophene are summarized in Table 1, providing important information for researchers working with this compound.

Table 1: Physical Properties of 2-Bromo-5-Nitrothiophene

PropertyValue
Melting point44-48°C (literature value)
Boiling point235-237°C
Density1.945±0.06 g/cm³ (Predicted)
Flash point235-237°C
Physical stateSolid
ColorWhite to light yellow crystal powder
MDL numberMFCD00022493

These physical characteristics are essential considerations for handling, storage, and purification procedures in laboratory and industrial settings . The relatively low melting point facilitates processes such as recrystallization, which is commonly used for purification.

Synthesis and Preparation Methods

Synthetic Routes

Applications in Organic Synthesis

As a Building Block

2-Bromo-5-Nitrothiophene serves as a versatile building block in organic synthesis due to its bifunctional nature . The bromine atom at position 2 can participate in various coupling reactions, including Suzuki, Stille, and Negishi couplings, enabling the formation of carbon-carbon bonds for the construction of more complex molecular architectures.

The nitro group at position 5 provides additional synthetic versatility, as it can undergo reduction to form an amino group or participate in other transformations. This dual functionality makes 2-Bromo-5-Nitrothiophene particularly valuable in the synthesis of diverse heterocyclic compounds.

Specific Synthetic Applications

According to the literature, 2-Bromo-5-Nitrothiophene has been utilized in the preparation of various compounds with potential applications in pharmaceutical and materials research. Some specific examples include:

  • 3-bromo-4-(5-nitro-2-thienyl)-6-ethoxypyridine

  • 5-chloro-2-methoxy-4-(5-nitrothien-2-yl)-pyridine

  • 5-(5-nitrothien-2-yl)pyrimidine

  • 2-methoxy-5-(5-nitrothien-2-yl)pyrimidine

These applications demonstrate the compound's utility in creating diverse heterocyclic systems through selective functional group transformations and coupling reactions.

Advanced Materials Applications

2-Bromo-5-Nitrothiophene plays a significant role in the synthesis of oligothiophene precursors, which are important for generating (porphinato)zinc(II)-based chromophores . These chromophores have potential applications in various areas:

  • Photovoltaic devices for solar energy conversion

  • Organic light-emitting diodes (OLEDs) for display technologies

  • Sensors for chemical and biological detection

  • Nonlinear optical materials for advanced photonic applications

The incorporation of 2-Bromo-5-Nitrothiophene into such materials demonstrates its importance in the development of advanced functional materials with tailored optical and electronic properties.

ParameterClassification
Signal wordWarning
Pictogram(s)Exclamation Mark, Irritant GHS07
GHS Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

These classifications highlight the potential irritant properties of the compound when it comes into contact with skin, eyes, or the respiratory system .

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